3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-5-10-19(16(2)13-15)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBUQKQTMFQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives that have garnered attention due to their potential biological activities. This article aims to explore its biological properties based on available research findings.
- Molecular Formula : C25H26ClN5O2
- Molecular Weight : 441.96 g/mol
- Structural Characteristics : The compound features a tetrahydropyrimido structure fused with a purine ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that purine derivatives exhibit a wide range of biological activities including:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in models such as the maximal electroshock test (MEST) .
- Antibacterial Properties : Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains .
- Enzyme Inhibition : Many purine derivatives act as inhibitors for enzymes like acetylcholinesterase and urease .
Anticonvulsant Activity
A study highlighted that certain derivatives of purines exhibited significant anticonvulsant activity when tested in vivo. Specifically, compounds were noted to increase GABA levels and inhibit GABA transaminase enzymes both in vitro and ex vivo . This suggests a potential mechanism by which the compound may exert its effects on the central nervous system.
Antibacterial Activity
Another investigation into related compounds revealed that they displayed varying degrees of antibacterial activity. For instance:
- Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
- Activity Levels : Moderate to strong inhibition was observed against selected strains, indicating potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes has been documented:
- Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation; inhibition can lead to increased acetylcholine levels, potentially aiding in neurodegenerative diseases.
- Urease Inhibition : Significant for managing conditions like urinary tract infections .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticonvulsant | MEST | Significant efficacy observed |
| Antibacterial | Agar Diffusion | Moderate to strong inhibition against S. typhi and B. subtilis |
| AChE Inhibition | Spectrophotometric Assay | Strong inhibition noted |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction parameters be systematically optimized?
- Methodology :
- Multi-step synthesis typically involves cyclocondensation of substituted benzaldehydes with aminopyrimidine precursors, followed by alkylation (e.g., methyl iodide for N-methylation) .
- Use Design of Experiments (DOE) to optimize parameters:
- Temperature : 80–120°C for cyclization (ethanol or acetonitrile as solvents).
- Catalysts : Pd(Ph₃)₄ for Suzuki couplings (if boronic acid intermediates are used) .
- Purity Control : Monitor reactions via TLC and purify via column chromatography (EtOAc/hexane gradients) .
- Key Evidence : Yield improvements (e.g., 60–71% in analogous compounds) correlate with controlled reflux times and solvent selection .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H/¹³C NMR for substituent assignment (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; aromatic protons in 2,4-dimethylphenyl at δ 6.5–7.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1670–1705 cm⁻¹) and NH groups (3296 cm⁻¹) .
- MS : High-resolution ESI-MS to verify molecular weight (e.g., M⁺ at m/z 459–470 for analogs) .
- Key Evidence : Crystallographic data for related compounds reveal planar configurations critical for bioactivity .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology :
- In vitro assays :
- Anti-cancer: MTT assays against HeLa or MCF-7 cell lines (IC₅₀ comparisons with cisplatin) .
- Antimicrobial: Broth microdilution for MIC values (e.g., against M. tuberculosis H37Rv) .
- Target Engagement : Fluorescence polarization for kinase inhibition (e.g., EGFR or CDK2) .
- Key Evidence : Analogous compounds show IC₅₀ values of 2–10 µM in anti-proliferative assays .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., chlorobenzyl vs. methoxyphenyl) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluorobenzyl, 3-nitrobenzyl) and compare bioactivity .
- Computational Modeling : DFT calculations to map electrostatic potentials and HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G*) .
Q. What mechanisms underlie contradictory data in enzymatic vs. cell-based assays?
- Methodology :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase-Glo) with cellular proliferation (e.g., ATP-lite).
- Off-Target Profiling : Use proteome-wide affinity pulldowns or thermal shift assays to identify non-target interactions .
- Key Evidence : Discrepancies in IC₅₀ values (e.g., enzymatic IC₅₀ = 50 nM vs. cellular IC₅₀ = 5 µM) may indicate poor cellular uptake or efflux .
Q. How can metabolic stability and toxicity be systematically evaluated?
- Methodology :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).
- hERG Binding : Patch-clamp assays to assess cardiac risk .
- Key Evidence : Analogous compounds show t₁/₂ > 60 min in HLM, suggesting moderate metabolic stability .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be resolved?
- Methodology :
- Standardized Protocols : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5–7.4.
- DLS/Zeta Potential : Assess aggregation in aqueous buffers .
Q. How can conflicting cytotoxicity data in different cell lines be rationalized?
- Methodology :
- Genomic Profiling : RNA-seq or CRISPR screens to identify resistance genes (e.g., ABC transporters).
- 3D Spheroid Models : Compare 2D vs. 3D IC₅₀ to mimic in vivo conditions .
- Key Evidence : Hypoxia in 3D models reduces efficacy for compounds targeting aerobic pathways .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
